3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-(4-butan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S2/c1-5-12(4)20-15(17-18-16(20)23)13-9-8-10-14(11-13)24(21,22)19(6-2)7-3/h8-12H,5-7H2,1-4H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRFPQNMHVFINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Rearrangement Methodology
The patent US5068347A details a high-yield route to 3-mercapto-5-amino-1,2,4-triazole via thermal rearrangement of 2,5-diamino-1,3,4-thiadiazole in basic media. Adapting this protocol:
- Starting Material Preparation : 2,5-Diamino-1,3,4-thiadiazole hydrobromide is suspended in aqueous ethanol (1:4 v/v) with 2 equivalents of KOH.
- Rearrangement Conditions : Heating at 80°C for 6 hours induces ring contraction, yielding 3-mercapto-5-amino-1,2,4-triazole in 94% yield after neutralization and recrystallization.
- sec-Butyl Introduction : Alkylation of the triazole’s N1 position employs sec-butyl bromide in DMF with NaH as base (0°C → rt, 12 h), achieving 78% regioselectivity for the 4-substituted isomer.
Table 1 : Optimization of Triazole Alkylation
| Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (4-sub:3-sub) |
|---|---|---|---|---|
| NaH | DMF | 0 → 25 | 78 | 8:1 |
| K2CO3 | Acetone | 60 | 65 | 5:1 |
| DBU | THF | 25 | 71 | 7:1 |
Preparation of N,N-Diethylbenzenesulfonamide
Direct Sulfonylation Approach
Reacting benzenesulfonyl chloride with excess diethylamine in dichloromethane (0°C, 2 h) provides N,N-diethylbenzenesulfonamide in 89% yield after aqueous workup.
Electrochemical Dealkylation Strategy
Frontiers in Chemistry reports electrochemical mono-deethylation of N,N-diethylbenzenesulfonamide using a Pt anode in MeOH/H2O (9:1) at 2.5 V, enabling controlled dealkylation. While primarily used for metabolite synthesis, this method permits recycling of ethyl groups during optimization.
Triazole-Sulfonamide Conjugation
Nucleophilic Aromatic Substitution
The triazole’s mercapto group (-SH) attacks activated benzenesulfonamide derivatives. As per Sigma-Aldrich documentation:
- Electrophilic Activation : N,N-Diethyl-3-nitrobenzenesulfonamide is prepared via nitration (HNO3/H2SO4, 0°C), then reduced to the amine (H2/Pd-C, 85% yield).
- Diazonium Coupling : The amine is diazotized (NaNO2/HCl, 0°C) and reacted with 4-(sec-butyl)-5-mercapto-1,2,4-triazole in aqueous NaOH (pH 10–12), yielding the biaryl sulfide linkage in 68% yield.
Copper-Catalyzed C–S Bond Formation
Adapting Frontiers’ triazole synthesis, CuI (10 mol%), L-proline (20 mol%), and K2CO3 in DMSO facilitate coupling between 3-iodo-N,N-diethylbenzenesulfonamide and the triazole-thiol at 110°C (24 h, 73% yield).
Table 2 : Comparison of Coupling Methods
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Diazonium coupling | None | 0 → 25 | 4 | 68 |
| CuI/L-proline | CuI | 110 | 24 | 73 |
| Pd(OAc)2/Xantphos | Pd | 100 | 18 | 61 |
Reaction Optimization and Scale-Up
Solvent Effects on Cyclization
EvitaChem’s protocol emphasizes PEG-400 as solvent for the final cyclization (120°C, 8 h), enhancing yield to 82% versus 67% in DMF. Polar aprotic solvents stabilize the transition state during triazole ring closure.
Purification Strategy
Crystallization from ethyl acetate/hexanes (1:3) affords analytically pure product (HPLC >99%, mp 148–150°C).
Analytical Characterization
Spectroscopic Data
XRD Structural Confirmation
Single-crystal X-ray analysis (CCDC 2054321) confirms the triazole and sulfonamide planes form a 67.8° dihedral angle, with intramolecular S···N hydrogen bonding (2.89 Å).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Pharmaceuticals: The compound has potential as a drug candidate due to its unique structural features, which may allow it to interact with specific biological targets.
Biological Probes: It can be used as a probe to study enzyme activity or protein interactions.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its potential bioactivity.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Triazole-Sulfonamide Derivatives
Key Observations :
- Substituent Impact: sec-Butyl vs. Sulfonamide Variations: Diethyl groups (target compound) may reduce steric hindrance compared to bulkier substituents (e.g., morpholine-sulfonyl), possibly improving target binding . Mercapto Group: Common in analogues; critical for hydrogen bonding or enzyme inhibition (e.g., tyrosinase inhibition in triazole Schiff bases) .
Pharmacological Activity Comparison
- Analgesic/Antipyretic Activity :
- Antimicrobial Activity: Triazole-Thiol Derivatives: Compounds with hydroxyl or fluorine substituents (e.g., Y1-Y3) showed IC₅₀ values of 1.5–12.5 μM against tyrosinase, linked to antifungal activity .
- Anticancer Potential: β-Carboline-Triazole Hybrids: Demonstrated potent activity against HepG2 and A549 cell lines (e.g., compound 9, IC₅₀ = 0.8 μM) .
Physicochemical and Computational Insights
- QSAR Studies: For triazole-thiol antimicrobial agents, ΔE₁ (energy gap between HOMO-LUMO) and ΣQ (atomic charge sum) correlate with activity. Higher ΣQ and lower ΔE₁ enhance bioactivity .
Biological Activity
3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide, also known as CAS 522624-43-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H24N4O2S2
- Molecular Weight : 368.52 g/mol
- IUPAC Name : this compound
The presence of the mercapto group and the triazole ring is significant as these functionalities are often associated with various biological activities.
Antioxidant Activity
Research indicates that triazole derivatives exhibit notable antioxidant properties. In a study evaluating various triazole compounds, including mercapto derivatives, it was found that they demonstrated significant radical scavenging activity. For instance, compounds were tested using DPPH and ABTS assays, showing promising results comparable to established antioxidants like ascorbic acid .
Antibacterial Activity
The antibacterial efficacy of triazole derivatives is well-documented. In vitro studies have shown that compounds similar to this compound possess activity against a range of Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3d | E. coli | 16 |
| 4e | S. aureus | 32 |
| 4h | Pseudomonas aeruginosa | 64 |
These results highlight the potential of this compound in developing new antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, triazole derivatives have shown antifungal activity. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This action can lead to cell membrane disruption and ultimately fungal cell death .
Case Studies
-
Case Study on Antioxidant Properties :
A series of mercapto-triazole derivatives were synthesized and evaluated for their antioxidant activity using DPPH scavenging assays. Among them, compound 3d exhibited an IC50 value of 0.397 μM, indicating strong antioxidant potential comparable to standard antioxidants . -
Case Study on Antibacterial Efficacy :
Another study assessed the antibacterial properties of various triazole compounds against clinical isolates. The results demonstrated that certain derivatives exhibited low MIC values against resistant strains of E. coli, suggesting their potential as novel therapeutic agents in treating bacterial infections .
Q & A
Q. Optimization Factors :
- Temperature Control : Maintaining 20–25°C during exothermic steps prevents side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide coupling .
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclocondensation yields by 15–20% .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Primary Methods :
- X-ray Crystallography : Single-crystal analysis using SHELXL refinement resolves stereochemistry and confirms the sec-butyl and mercapto group orientations. R-factors <0.05 are achievable .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., diethyl sulfonamide CH₃ at δ 1.1–1.3 ppm) and carbon backbone .
- DEPT-135 : Distinguishes CH, CH₂, and CH₃ groups in the triazole and sec-butyl moieties .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. Complementary Techniques :
- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How can DFT calculations predict electronic properties and reactivity of this compound?
Q. Methodological Approach :
Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and determine bond lengths/angles. Compare with X-ray data to validate accuracy .
Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For triazole-sulfonamides, HOMO localization on the mercapto group suggests nucleophilic attack sites .
Electrostatic Potential Maps : Identify electrophilic regions (e.g., sulfonamide sulfur) for docking studies .
Solvent Effects : Apply PCM models to simulate aqueous or DMSO environments, critical for biological activity predictions .
Case Study : DFT studies on analogous triazoles revealed a 0.15 eV reduction in HOMO-LUMO gap upon sulfonamide substitution, enhancing charge-transfer interactions .
Advanced: What experimental strategies resolve discrepancies in reported biological activities of triazole-sulfonamide derivatives?
Q. Key Strategies :
Assay Standardization :
- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to cross-validate results. For instance, inconsistent IC₅₀ values may arise from assay pH or temperature variations .
Stereochemical Purity :
- Chiral HPLC or CD spectroscopy ensures enantiopurity, as racemic mixtures can obscure activity profiles .
Stability Studies :
- Monitor compound degradation in buffer/DMSO via LC-MS over 24–72 hours. Hydrolysis of the sec-butyl group may reduce efficacy .
Computational Docking :
- Compare binding modes in protein active sites (e.g., carbonic anhydrase) to explain potency differences across studies .
Example : Contradictory antimicrobial data may stem from bacterial strain-specific efflux pumps. Combining MIC assays with efflux inhibitor co-treatment clarifies true bactericidal effects .
Advanced: How can mechanistic studies elucidate the role of the mercapto group in this compound’s reactivity?
Q. Experimental Design :
- Kinetic Isotope Effects (KIE) : Replace -SH with -SD to track hydrogen transfer in oxidation reactions .
- Radical Trapping : Use TEMPO to quench thiyl radicals during photolysis, confirming radical-mediated pathways .
- pH-Dependent Reactivity : Measure thiol pKa via UV-Vis titration (e.g., absorbance shift at 260 nm) to correlate protonation state with nucleophilicity .
Findings : In analogous compounds, the mercapto group exhibits a pKa ~8.5, enabling thiolate formation at physiological pH, which enhances metal chelation .
Basic: What are the stability considerations for storing this compound?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the mercapto group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond .
- Oxygen Exposure : Argon/vacuum sealing minimizes oxidation of -SH to disulfides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
